Piroximone
Overview
Description
Piroximone, also known by its chemical name, is a small-molecule drug developed by Sanofi. Its primary target is phosphodiesterase 3 (PDE3), an enzyme involved in regulating cyclic nucleotide levels within cells. This compound has been investigated for its potential therapeutic effects in cardiovascular diseases, particularly heart failure .
Preparation Methods
Unfortunately, specific synthetic routes and reaction conditions for Piroximone are not widely available in the literature. it is synthesized through chemical processes in the laboratory. Industrial production methods are proprietary and not publicly disclosed.
Chemical Reactions Analysis
Piroximone likely undergoes various chemical reactions due to its PDE3 inhibitory activity. While detailed information on specific reactions is limited, we can infer that it interacts with cellular signaling pathways related to cyclic nucleotides. Common reagents and conditions used in these reactions remain undisclosed.
Scientific Research Applications
Piroximone’s applications extend beyond cardiovascular medicine. Here are some areas where it has been explored:
Cardiology: this compound has been investigated for its positive inotropic effects, which enhance cardiac contractility. It may be used in acute treatment for severe congestive heart failure.
Other Fields: Although less studied, this compound’s potential applications include research in chemistry, biology, and industry. further investigation is needed to fully understand its broader impact.
Mechanism of Action
Piroximone’s mechanism of action involves inhibiting PDE3. By doing so, it increases intracellular cyclic AMP (cAMP) levels, leading to enhanced contractility and vasodilation. The molecular targets and signaling pathways affected by this compound are still an active area of research.
Comparison with Similar Compounds
Piroximone shares similarities with other PDE3 inhibitors, such as enoximone. its unique features and advantages remain to be fully elucidated.
Properties
IUPAC Name |
4-ethyl-5-(pyridine-4-carbonyl)-1,3-dihydroimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-8-9(14-11(16)13-8)10(15)7-3-5-12-6-4-7/h3-6H,2H2,1H3,(H2,13,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGWJZOWLHWFME-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NC(=O)N1)C(=O)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20233479 | |
Record name | Piroximone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84490-12-0 | |
Record name | Piroximone [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084490120 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piroximone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20233479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIROXIMONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VSD0380YB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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